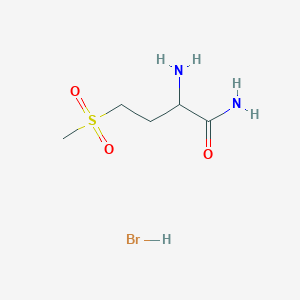![molecular formula C12H14N4O4 B1372361 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid CAS No. 1110717-64-0](/img/structure/B1372361.png)
3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a research chemical . Its molecular formula is C12H14N4O4 and it has a molecular weight of 278.26 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H14N4O4 . It contains an imidazo[4,5-b]pyridin ring, which is a bicyclic compound consisting of an imidazole ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Drug Development
This compound is a part of the imidazopyridine family, which is known for its therapeutic potential. It can serve as a precursor or an intermediate in the synthesis of pharmaceuticals that target various diseases. The imidazo[4,5-b]pyridine moiety is particularly significant in medicinal chemistry due to its presence in compounds with diverse biological activities .
Biological Activity Studies
The imidazo[4,5-b]pyridine core is associated with a range of biological activities. Researchers can use this compound to study its pharmacokinetics and pharmacodynamics. It may exhibit properties such as anti-inflammatory, analgesic, or antipyretic effects, which are valuable in the development of new medications .
Chemical Synthesis
In synthetic chemistry, this compound can be utilized to create complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block for constructing larger, more complex structures .
Material Science
The unique structure of this compound could be explored for its potential applications in material science. It might contribute to the development of new materials with specific optical or electrical properties, which could be used in electronics or photonics .
Analytical Reference Standards
Due to its well-defined structure, this compound can be used as a reference standard in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of experimental results .
Molecular Probes
Researchers can modify this compound to create molecular probes. These probes can bind to specific biological targets, allowing scientists to track biological processes in real-time or to visualize the distribution of molecules within cells .
Mécanisme D'action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .
Propriétés
IUPAC Name |
4-[(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-15-7-3-4-8(13-9(17)5-6-10(18)19)14-11(7)16(2)12(15)20/h3-4H,5-6H2,1-2H3,(H,18,19)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORFSCEAWMMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1372295.png)
